molecular formula C3H4N2O B12639990 2-Oxo-3H-2lambda~5~-pyrazole CAS No. 921604-84-4

2-Oxo-3H-2lambda~5~-pyrazole

Cat. No.: B12639990
CAS No.: 921604-84-4
M. Wt: 84.08 g/mol
InChI Key: RKSCEZGVZSZVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3H-2lambda~5~-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3H-2lambda~5~-pyrazole typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with diketones under mild conditions, followed by oxidation to form the desired pyrazole .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts such as silver or copper can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3H-2lambda~5~-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxo-3H-2lambda~5~-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-3H-2lambda~5~-pyrazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-3H-2lambda~5~-pyrazole is unique due to the presence of an oxygen atom in the ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications .

Properties

CAS No.

921604-84-4

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

2-oxido-3H-pyrazol-2-ium

InChI

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-2H,3H2

InChI Key

RKSCEZGVZSZVPA-UHFFFAOYSA-N

Canonical SMILES

C1C=CN=[N+]1[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.